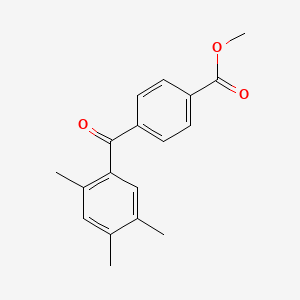

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate

Description

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate is a benzoate ester derivative featuring a 2,4,5-trimethylbenzoyl group at the para position of the methyl benzoate backbone. The trimethyl substitution pattern on the benzoyl moiety distinguishes it from related compounds by introducing steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

649756-99-0 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

methyl 4-(2,4,5-trimethylbenzoyl)benzoate |

InChI |

InChI=1S/C18H18O3/c1-11-9-13(3)16(10-12(11)2)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3 |

InChI Key |

ZJRUERCXVSWIKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2,4,5-trimethylbenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

Oxidation: 4-(2,4,5-trimethylbenzoyl)benzoic acid.

Reduction: 4-(2,4,5-trimethylbenzoyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various chemical transformations that are essential in drug development.

Photoinitiators

This compound is also recognized for its role as a photoinitiator in polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization reactions. This compound is particularly effective in UV-curable coatings and inks. Its efficiency in initiating polymerization under UV light makes it valuable for applications requiring rapid curing processes.

Material Science

In materials science, this compound is employed in the development of advanced materials. Its properties enhance the stability and performance of polymers used in coatings and adhesives. The compound contributes to improved mechanical properties and resistance to environmental factors.

Case Study: Photopolymerization

Research has demonstrated the effectiveness of this compound as a photoinitiator for thick materials used in fiber-reinforced polymers. A study found that using this compound resulted in improved curing depth and mechanical properties of the final product . This application is crucial for industries that require durable and robust materials.

Case Study: Drug Development

In drug development, this compound has been studied for its potential in synthesizing new drug candidates. Its ability to participate in various chemical reactions allows researchers to create novel compounds with desired biological activities . The compound's structural features make it a suitable candidate for further exploration in medicinal chemistry.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Versatility in chemical transformations |

| Photoinitiators | Initiates polymerization under UV light | Rapid curing processes |

| Material Science | Enhances stability and performance of polymers | Improved mechanical properties |

Mechanism of Action

The mechanism of action of Methyl 4-(2,4,5-trimethylbenzoyl)benzoate involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with analogs from the evidence, focusing on substituent variations and their implications:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methyl groups contrast with nitro () or halogens (), which may alter reactivity in nucleophilic/electrophilic reactions.

- Linker Diversity : Piperazine () and triazine () linkers introduce conformational flexibility or rigidity absent in the target, impacting molecular interactions.

- Biological Relevance : Piperazine-containing analogs () are often explored for enhanced bioavailability, whereas nitro groups () may confer antibacterial or anticancer activity.

Biological Activity

Methyl 4-(2,4,5-trimethylbenzoyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 290.37 g/mol

The compound features a methyl ester group and a trimethylbenzoyl moiety, which contributes to its lipophilicity and potential interactions with biological membranes.

Research has indicated that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures display antifungal and antimicrobial properties. For instance, derivatives of benzoic acid have been shown to inhibit the growth of fungi such as Fusarium and Aspergillus species .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit malate dehydrogenase (MDH), which is crucial in cancer metabolism .

- Antiviral Potential : Certain benzoate derivatives have demonstrated antiviral activity against viruses like the tobacco mosaic virus (TMV), suggesting that this compound could have similar properties .

Antifungal Activity

A study conducted on various N-benzoyl amino acids and esters highlighted the antifungal properties of benzoate derivatives. The synthesized compounds were tested against Fusarium temperatum and Aspergillus fumigatus, showing promising results in inhibiting fungal growth . This indicates that this compound could potentially be effective against similar fungal pathogens.

Cancer Metabolism Inhibition

A significant finding from recent research indicates that compounds with structural similarities can inhibit MDH enzymes effectively. In vitro studies demonstrated that these inhibitors could reduce mitochondrial respiration and HIF-1α accumulation in cancer cells, leading to reduced tumor growth in xenograft models . This suggests a potential application for this compound in cancer therapy.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing Methyl 4-(2,4,5-trimethylbenzoyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Friedel-Crafts acylation : Introduce the trimethylbenzoyl group to the benzoate core using Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor regioselectivity via TLC (Rf values) and confirm via ¹H/¹³C NMR .

- Esterification : Optimize methyl ester formation using methanol and acid catalysts (e.g., H₂SO₄) under reflux. Purity is enhanced via recrystallization in solvents like ethanol/water mixtures .

- Key Variables : Temperature control (±2°C) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction progress is tracked using HPLC with UV detection (λ = 254 nm) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light (λ = 365 nm) for 4–8 weeks. Degradation products are analyzed via LC-MS .

- Storage Recommendations : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis of the ester group. Stability is confirmed by comparing FT-IR spectra (C=O stretch at ~1700 cm⁻¹) pre- and post-storage .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound in photopolymerization?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the HOMO-LUMO gap. The trimethylbenzoyl group’s electron-withdrawing nature lowers the LUMO, enhancing photoinitiation efficiency .

- Experimental Validation : Compare predicted λmax (UV-vis) with experimental spectra. Discrepancies >10 nm suggest incomplete solvation effects in simulations .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals. For example, the deshielded aromatic proton (δ 8.2 ppm) is confirmed via correlation with the carbonyl carbon (δ 168 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures. Compare experimental bond lengths (C=O: ~1.21 Å) with DFT-optimized geometries .

Q. How does the steric environment of the trimethylbenzoyl group influence reaction kinetics in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions to measure rates of Suzuki-Miyaura coupling. The 2,4,5-trimethyl substituent reduces reactivity by ~30% compared to unsubstituted analogs due to steric hindrance at the Pd catalyst’s active site .

- Competitive Experiments : Compare yields with bulkier ligands (e.g., SPhos vs. PPh₃). Steric maps (e.g., Tolman cone angles) quantify ligand effects .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purification Checks : Recrystallize the compound twice and verify purity via GC-MS (>98%). Impurities like residual solvents (e.g., DCM) depress melting points .

- Thermodynamic Modeling : Use DSC to measure ∆Hfusion. A deviation >5 kJ/mol from DFT-predicted values suggests polymorphic forms or crystal packing variations .

Experimental Design

Q. What protocols validate the photodegradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Photolysis Setup : Irradiate aqueous solutions (pH 7.4) with a Xenon lamp (λ > 290 nm). Quench samples at intervals and analyze via ESI-MS/MS for hydroxylated or demethylated byproducts .

- Radical Trapping : Add scavengers (e.g., NaN₃ for singlet oxygen) to identify dominant degradation mechanisms. LC-MS/MS quantifies radical adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.